1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of azetidines, a class of compounds to which “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid” belongs, has been the subject of considerable research . Various methods have been developed, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H20N2O3. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Synthesis and Functional Derivatives
- The research into azetidine derivatives has provided insights into synthesizing functional derivatives of azetidines, such as methyl 1-tosylazetidine-2-carboxylate, which can be converted to corresponding carboxylic acids and carbinols. This area focuses on the development of new compounds with potential applications in medicinal chemistry and materials science Chen, T.-y., Sanjiki, T., Kato, H., & Ohta, M. (1967).
Biological and Foldameric Applications
- The synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives demonstrates interest in developing molecules for biological applications and foldameric studies. These derivatives contain bromo-substituted carbon centers useful for further functionalization, highlighting the compound's versatility for generating biologically active molecules and materials for structural biology Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & Kimpe, N. (2011).
Novel Isomeric Analogs and Polypeptide Synthesis
- Studies on the synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, indicate its use in the synthesis of high molecular weight polypeptides. This research contributes to the understanding of azetidine derivatives in peptide and protein engineering, offering a pathway to novel biomaterials Soriano, D. S., Podraza, K. F., & Cromwell, N. (1980).
Antibacterial Agents
- Azetidinylquinolones, incorporating azetidine moieties, have been studied for their antibacterial properties, demonstrating the potential of azetidine derivatives in developing new antimicrobial agents. These compounds have been evaluated for their in vitro and in vivo efficacy, providing valuable insights into the design of novel antibiotics Frigola, J., Torrens, A., Castrillo, J. A., et al. (1994).
Polymeric Materials
- The synthesis of azetidine-containing compounds for the development of self-curable aqueous-based polyurethane dispersions demonstrates an innovative application in materials science. This research explores the potential of azetidine derivatives in creating advanced polymeric materials with self-curing properties Wang, S.-C., Chen, P.-C., Yeh, J., & Chen, K.-N. (2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(13-10-4-2-1-3-5-10)8-14-6-9(7-14)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQTWKJDVWRYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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